molecular formula C9H9BrN2O2S B1411524 3-(3-Bromo-2-nitrophenyl)thiazolidine CAS No. 1774894-45-9

3-(3-Bromo-2-nitrophenyl)thiazolidine

Cat. No.: B1411524
CAS No.: 1774894-45-9
M. Wt: 289.15 g/mol
InChI Key: SJCXRYFTYBYRBM-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-nitrophenyl)thiazolidine is a heterocyclic compound that contains a thiazolidine ring substituted with a 3-bromo-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-nitrophenyl)thiazolidine typically involves the reaction of 3-bromo-2-nitrobenzaldehyde with thiazolidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-nitrophenyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: 3-(3-Amino-2-nitrophenyl)thiazolidine.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromo-2-nitrophenyl)thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-nitrophenyl)thiazolidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro and bromo substituents may play a role in its biological activity by facilitating interactions with specific biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-2-nitrophenyl)thiazolidine: Similar structure but with the bromo group at a different position.

    3-(3-Bromo-2-nitrophenyl)oxazolidine: Contains an oxazolidine ring instead of a thiazolidine ring.

Uniqueness

3-(3-Bromo-2-nitroph

Properties

IUPAC Name

3-(3-bromo-2-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2S/c10-7-2-1-3-8(9(7)12(13)14)11-4-5-15-6-11/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCXRYFTYBYRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C(=CC=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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